Phenylacetic-d7 acid (PA-d7) is a valuable tool in scientific research due to its properties as an isotope-labeled internal standard. Internal standards are compounds with known chemical and physical properties that are added to a sample during analysis. They act as a reference point for the target analyte (the compound being measured) by allowing for correction of variations that might occur during sample preparation or instrument measurement.
The "d7" in PA-d7 refers to the presence of seven deuterium atoms (isotopes of hydrogen with a neutron) replacing the regular hydrogen atoms in the molecule. This slight modification doesn't significantly alter the chemical behavior of the molecule but creates a mass difference detectable by mass spectrometry, a common analytical technique.
When PA-d7 is spiked into a sample containing phenylacetic acid (PA), both molecules will behave similarly during analysis. However, the mass spectrometer can easily distinguish between them due to the mass difference. By measuring the ratio of the signal from the target analyte (PA) to the signal from the internal standard (PA-d7), researchers can account for variations in instrument response or sample preparation losses, leading to more accurate quantification of the target analyte [].
PA is a natural metabolite found in various plants and animals. PA-d7 can be used as a tracer molecule in metabolic studies to investigate the fate of PA in biological systems. The deuterium atoms in PA-d7 act as a label, allowing researchers to track the movement and transformation of PA within an organism. By comparing the levels of PA-d7 and unlabeled PA in different tissues or fluids, scientists can gain insights into PA's absorption, distribution, metabolism, and excretion (ADME) pathways [].
PA-d7 offers several advantages over other potential internal standards for PA analysis. It has a similar chemical structure to PA, minimizing potential matrix effects in biological samples. Additionally, the mass difference between PA and PA-d7 is significant enough for easy detection by mass spectrometry but not so large as to drastically alter the molecule's behavior [].
Phenylacetic-d7 acid is a deuterated form of phenylacetic acid, characterized by the presence of seven deuterium atoms. Its molecular formula is C₈H₈O₂, with a specific isotopic composition that enhances its utility in various scientific applications, particularly in analytical chemistry and biological research. This compound retains the structural features of phenylacetic acid, which includes a phenyl group attached to a carboxylic acid group. Phenylacetic-d7 acid typically appears as a white solid and has a honey-like odor, similar to its non-deuterated counterpart .
Phenylacetic-d7 acid exhibits biological activity similar to that of phenylacetic acid. It is known to act as an auxin, albeit with weaker effects compared to indole-3-acetic acid. In biological systems, it serves as a catabolite of phenylalanine and plays a role in various metabolic pathways. Its antimicrobial properties have been noted, particularly in the context of its production by certain ant species .
The synthesis of phenylacetic-d7 acid can be achieved through several methods:
Phenylacetic-d7 acid finds applications across various fields:
Research involving phenylacetic-d7 acid often focuses on its interactions within biological systems. Studies have demonstrated its role in metabolic pathways involving amino acids and its potential effects on enzyme activity. The isotopic labeling provided by deuterium allows for precise tracking in complex bio
Phenylacetic-d7 acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Key Features |
---|---|---|
Phenylacetic Acid | C₈H₈O₂ | Non-deuterated form; widely used in industry |
2-Phenylpropionic Acid | C₉H₁₀O₂ | Similar structure; used as an anti-inflammatory agent |
Benzyl Acetate | C₉H₁₀O₂ | Ester derivative; used in flavorings and fragrances |
Phenethylamine | C₈H₁₁N | Amine derivative; important in neurotransmitter studies |
Phenylacetic-d7 acid's unique isotopic composition sets it apart from these compounds, enabling specific applications in research that require tracing and quantification of metabolic processes .
Phenylacetic-d7 acid (CAS 65538-27-4) is a stable isotopically labeled compound with the molecular formula C₈HD₇O₂. Its structure consists of a pentadeuterated benzene ring (C₆D₅) attached to a dideuterated acetic acid group (CD₂CO₂H). Key identifiers include:
Parameter | Value |
---|---|
CAS Number | 65538-27-4 |
Common Synonyms | Benzene-d5-acetic-d2 acid |
Molecular Weight | 143.19 g/mol |
Isotopic Purity | 98 atom % deuterium |
SMILES String | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])C(O)=O |
The compound is also referred to as 2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid, reflecting its site-specific deuteration.
The concept of deuterium substitution in organic molecules emerged following the discovery of deuterium by Harold Urey in 1931. Early studies focused on probing reaction mechanisms via kinetic isotope effects (KIEs), where the stronger C–D bond slows bond-breaking processes compared to C–H bonds. By the 1960s, deuterated compounds like d-tyramine and d-morphine were investigated for metabolic stability.
Palladium-catalyzed directed deuterium incorporation represents the most advanced and selective methodology for synthesizing phenylacetic-d7 acid derivatives. This approach utilizes transition metal catalysis to achieve precise regioselective deuterium placement through carbon-hydrogen bond activation mechanisms [1] [2] [3].
The palladium(II)-catalyzed process employs 3-amino-1-methyl-1H-pyridin-2-one (AMP) as a directing group, which coordinates with the palladium center to activate specific carbon-hydrogen bonds at the ortho position of phenylacetic acid derivatives [1] [2]. The catalytic cycle proceeds through three critical steps: coordination of the directing group to palladium(II), deuteration via deuterium gas or deuterated solvent exchange, and reductive elimination to regenerate the active catalyst [1].
Research by Manna and colleagues demonstrated that palladium(II) acetate in combination with AMP achieves greater than 97% deuterium incorporation at the gamma carbon(sp²) position of pyridone-containing phenylacetic acid derivatives [1] [2] [5]. The optimized reaction conditions involve deuterium oxide (D2O) as the deuterium source, temperatures of 120°C, and reaction times of 24 hours with 20 mol% catalyst loading [1] [6].
The efficiency of palladium-catalyzed deuteration depends critically on several parameters. Catalyst loading studies reveal that 5 mol% palladium(II) acetate maximizes yield while minimizing cost considerations . Solvent selection proves crucial, with a 1:1 mixture of dioxane and deuterium oxide enhancing both solubility and deuteration efficiency . Isotopic purity requires excess deuterium oxide (5 equivalents) to ensure complete hydrogen/deuterium exchange at aromatic positions .
Alternative palladium systems include tris(dibenzylideneacetone)dipalladium(0) combined with tri-tert-butylphosphine, which achieves 100% conversion with 94% deuterium incorporation when using deuterated formate as the deuterium source [7]. This system operates at lower temperatures (80-100°C) and shorter reaction times (12-24 hours) [7].
Pyridine-based directing templates enable meta-selective deuteration of phenylacetic acid derivatives through remote carbon-hydrogen activation [8]. This methodology installs the directing group via practical ester linkage, allowing deuteration of various phenylacetic acids containing alkyl, methoxyl, and halogen substituents under mild conditions [8].
Recent advances include N,N-bidentate ligands containing N-acylsulfonamide groups, which facilitate nondirected late-stage deuteration using deuterium oxide as a convenient deuterium source [9] [10]. This protocol enables high degrees of deuterium incorporation via reversible carbon-hydrogen activation and features extraordinary functional group tolerance [9] [10].
Solvent-mediated hydrogen/deuterium exchange provides alternative pathways for deuterium incorporation through direct exchange mechanisms without requiring expensive transition metal catalysts [11] [12]. These techniques exploit the equilibrium nature of hydrogen/deuterium exchange reactions in appropriate solvent systems [11] [13].
Direct hydrogen/deuterium exchange using deuterated acids offers a straightforward route to phenylacetic-d7 acid. The process involves refluxing phenylacetic acid in deuterium oxide with deuterated sulfuric acid (D2SO4) as catalyst at temperatures of 120-150°C for 48-72 hours, achieving 85-90% deuteration [14].
The mechanism proceeds through acid-catalyzed protonation to form benzyl carbocation intermediates, followed by sequential hydrogen/deuterium exchange at ortho, meta, and para positions . However, this approach exhibits limitations including incomplete deuteration at the alpha position of the acetic acid side chain and requires large excesses of deuterium oxide (10-20 equivalents) for optimal isotopic enrichment .
Alkali metal carbonates catalyze hydrogen/deuterium exchange between fluoroarenes and deuterated acetone (acetone-d6) or deuterated dimethyl sulfoxide (DMSO-d6) [12]. This sustainable method avoids transition metal catalysis and achieves 68-90% deuteration with cesium carbonate showing superior performance (68%) compared to potassium (50%) and sodium carbonates (50%) [12].
The exchange mechanism involves deprotonation of the deuterated solvent and subsequent carbon-hydrogen bond cleavage in the aromatic substrate [12]. Tetrabutylammonium carbonate also proves efficient in acetone systems, demonstrating the versatility of quaternary ammonium bases [12].
Iterative continuous-flow deuteration represents an advanced approach using ruthenium on carbon (Ru/C) as heterogeneous catalyst with deuterium oxide electrolysis to generate deuterium gas in situ [15]. This methodology achieves 97.8% deuteration of imidazolium ionic liquids at elevated temperatures compared to 4.4% in deuterium oxide/2-propanol systems at lower temperatures [15] [16].
The continuous-flow setup employs H-Cube apparatus with packed-bed reactors containing ruthenium catalyst, enabling recirculation processes for enhanced deuterium incorporation [15]. Temperature control allows regioselective deuteration versus perdeuteration on demand [15].
Solid-state hydrogen/deuterium exchange (ssHDX) utilizes deuterium oxide vapors to enable exchange of amide hydrogens in solid protein matrices [17]. While primarily applied to protein analysis, this approach demonstrates potential for solid-phase deuteration of organic compounds under controlled humidity conditions [17].
Phenylacetic acid biosynthesis in plant systems originates from phenylalanine metabolism through multiple enzymatic pathways that parallel indole-3-acetic acid biosynthesis but employ distinct enzymes [18] [19] [20]. Understanding these natural pathways provides insights for biotechnological production of deuterated phenylacetic acid derivatives.
The predominant pathway involves converting phenylalanine to phenylpyruvate, which subsequently decarboxylates to phenylacetic acid [18] [19] [20]. Arogenate dehydratase alters phenylacetic acid levels in Arabidopsis by converting arogenate to phenylalanine, highlighting the phenylalanine-dependent pathway [18] [19].
Phenylpyruvate aminotransferase enzymes catalyze the conversion of phenylalanine to phenylpyruvate, though these enzymes remain under investigation in species such as petunia [18] [20]. The pathway demonstrates tissue-specific expression with highest concentrations in root tissues (590.8±273.6 pmol/g fresh weight in Arabidopsis roots) [18].
Alternative biosynthetic routes include conversion of phenylalanine to phenylacetaldehyde via phenylacetaldehyde synthase, followed by oxidation to phenylacetic acid [18] [19]. This pathway shows circadian rhythm regulation and predominates in flower petals of species like petunia and rose [18].
Aromatic amino acid decarboxylases convert phenylalanine to phenylethylamine, which undergoes further oxidation to phenylacetic acid [18] [19]. This route demonstrates fruit ripening-dependent regulation in tomato and shows concentrations of 25-150 pmol/g fresh weight [18].
A stress-activated pathway converts phenylalanine to phenylacetaldoxime via CYP79A2 cytochrome P450 enzyme, which directly converts to phenylacetic acid in maize [18] [19]. This pathway responds to environmental stress and shows leaf-specific expression [18].
Phenylacetic acid metabolism involves extensive conjugation reactions producing phenylacetyl-glucose, phenylacetyl-aspartate, and phenylacetyl-glutamate [18] [21]. UGT84B1 and UGT74D1 glucosyltransferases synthesize phenylacetyl-glucose, representing the first reported endogenous phenylacetic acid glucoside conjugate in plants [18].
Tissue-specific analysis reveals highest phenylacetyl-glucose concentrations in spruce shoots (760 pmol/g fresh weight) with significant levels in Arabidopsis and pea roots (270-280 pmol/g fresh weight) [18]. These conjugation patterns suggest compartmentalized metabolism and transport mechanisms for phenylacetic acid homeostasis [18] [21].
Bacterial fermentation provides alternative production routes through aromatic amino acid metabolism. Bacteroides species including Bacteroides thetaiotaomicron, Bacteroides eggerthii, and Bacteroides ovatus produce significant amounts of phenylacetic acid from phenylalanine fermentation [22] [23].
Clostridium bartlettii shows exceptional production capacity with 100-fold higher phenylacetic acid formation compared to other colonic bacteria [22]. These microbial systems demonstrate potential for biotechnological production of deuterated phenylacetic acid through substrate feeding with deuterated phenylalanine precursors [22] [24].
Industrial-scale synthesis of phenylacetic-d7 acid requires scalable production methods coupled with efficient purification strategies to achieve pharmaceutical-grade purity specifications [25] [26] [27]. Current approaches integrate continuous processing with advanced separation technologies.
Catalytic carbonylation processes enable continuous industrial production of phenylacetic acid derivatives with 95-99% purity and 90-95% yield [26]. The process utilizes sodium, chlorobenzene, toluene, and macrocyclic catalysts to form phenylsodium intermediates, followed by catalytic conversion to benzylsodium and subsequent carbonylation with dry ice [26].
High-speed mixing systems (10,000 revolutions per minute) create sodium suspensions in toluene, with catalyst addition accelerating dissolution and reaction rates [26]. The continuity of production results from catalytic action of macroheterocyclic ligands, reducing process time by 50% compared to non-catalytic methods [26].
Phase-transfer catalysis systems employing water-soluble palladium catalysts with tetraalkylammonium salts achieve 95% yields of substituted phenylacetic acid derivatives [28] [29]. Xylene solvent systems prove optimal for 2,4-dichlorophenylacetic acid synthesis via carbonylation of corresponding benzyl chloride derivatives at 80°C under carbon monoxide atmosphere [28] [29].
Recrystallization from hot water represents the most conventional purification method for phenylacetic acid derivatives, achieving 95-98% purity with 80-90% recovery yields [30] [31] [32]. The process involves dissolving impure solid in minimum hot solvent, followed by controlled cooling to room temperature or ice temperature for crystal formation [30] [33].
Temperature-dependent solubility enables selective crystallization, where desired molecules recrystallize while impurities remain in solution [31] [32]. Optimal recrystallization requires slow cooling rates and seeding techniques to control nucleation and crystal growth [34].
Anti-solvent crystallization employs miscible solvent pairs where the compound shows high solubility in the primary solvent and low solubility in the anti-solvent [31] [34]. Reverse addition techniques, where solution is added to anti-solvent, provide enhanced control over supersaturation profiles and final crystal properties [34].
Liquid-liquid extraction using toluene-water systems achieves 90-95% purity with 85-95% recovery yields for industrial-scale separations [35] [27]. Centrifugal extractors (CWL-M systems) enable efficient extraction and separation operations through rapid mixing and mass transfer followed by centrifugal separation [35].
Packed-bed extraction columns with random packing (Medal-Pak systems) and liquid-liquid extraction internals provide height equivalent to theoretical plate (HETP) optimization for large-scale operations [27]. Distribution coefficient studies in water-toluene systems guide column design and operational parameters [27].
Electrodialysis separation offers membrane-based purification for phenylacetic acid recovery from organic impurities [36]. This electrochemical approach achieves 85-92% purity with energy-intensive but environmentally favorable processing characteristics [36].
Gram-scale synthesis protocols demonstrate scalability from laboratory to pilot-plant operations. Twenty millimole scale reactions of styrene oxidation to phenylacetic acid achieve high yields using iodine catalysis with oxone oxidant in dimethoxyethane-water solvent systems [37].
Bioproduction approaches integrate fermentation and biotransformation to produce natural phenylacetic acid derivatives from renewable feedstocks [24]. Whole-cell cascade biotransformation of 100 mM phenylalanine in two-phase systems (aqueous/organic 1:0.5 volume ratio) yields 11.6 g/L phenylacetic acid with 87.1% conversion [24].
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